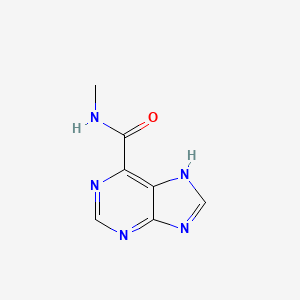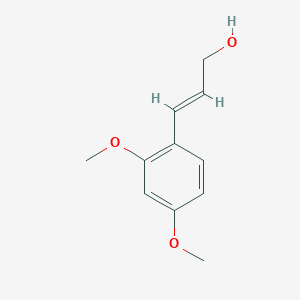
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a propen-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and an appropriate propen-1-ol precursor.
Reaction Conditions: A common method involves the use of a base-catalyzed aldol condensation reaction. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: 3-(2,4-Dimethoxyphenyl)prop-2-enal or 3-(2,4-Dimethoxyphenyl)propanoic acid.
Reduction: 3-(2,4-Dimethoxyphenyl)propan-1-ol.
Substitution: Various substituted phenylpropen-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and propen-1-ol moiety allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity. Specific pathways may include modulation of enzyme activity or interaction with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol: Similar structure but with methoxy groups at the 3 and 4 positions.
3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol: Methoxy groups at the 2 and 5 positions.
3-(2,4-Dimethoxyphenyl)propan-1-ol: Lacks the double bond in the propen-1-ol group.
Uniqueness
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of methoxy groups at the 2 and 4 positions can enhance its stability and solubility, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(E)-3-(2,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+ |
InChI-Schlüssel |
LDHOYRRZKJKQBY-ONEGZZNKSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)/C=C/CO)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=CCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid](/img/structure/B13545022.png)

![(5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine](/img/structure/B13545040.png)
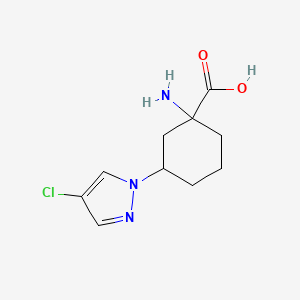
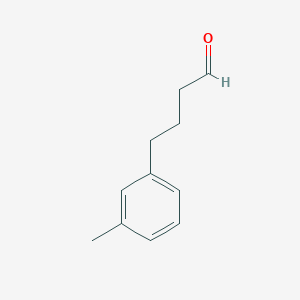
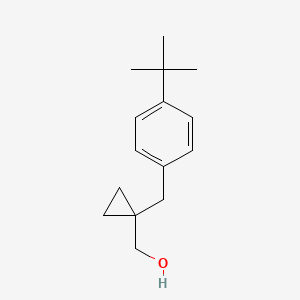
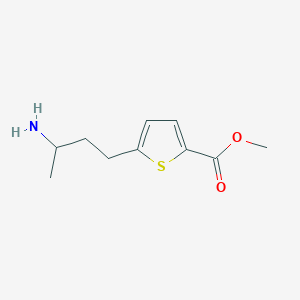
![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
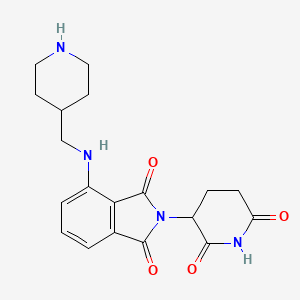
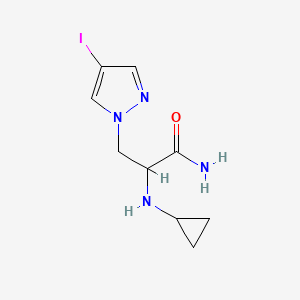
![tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate](/img/structure/B13545101.png)
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)
